molecular formula C6H8O6 B8822494 Butanedioic acid, (acetyloxy)-, (2S)- CAS No. 85319-64-8

Butanedioic acid, (acetyloxy)-, (2S)-

Cat. No.: B8822494
CAS No.: 85319-64-8
M. Wt: 176.12 g/mol
InChI Key: UYVRPHIVOKUAPF-BYPYZUCNSA-N
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Description

Butanedioic acid, (acetyloxy)-, (2S)- (IUPAC name: (2S)-2-acetyloxybutanedioic acid) is a chiral derivative of succinic acid (butanedioic acid) featuring an acetyloxy (-OAc) group at the second carbon of the four-carbon dicarboxylic acid backbone. Its molecular formula is C₆H₈O₆, with a molecular weight of 176.12 g/mol (calculated by adding the acetyl group to succinic acid’s base formula, C₄H₆O₄ ). The (2S) configuration indicates its stereochemistry, which influences its biological activity and interactions.

Properties

CAS No.

85319-64-8

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

IUPAC Name

(2S)-2-acetyloxybutanedioic acid

InChI

InChI=1S/C6H8O6/c1-3(7)12-4(6(10)11)2-5(8)9/h4H,2H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1

InChI Key

UYVRPHIVOKUAPF-BYPYZUCNSA-N

Isomeric SMILES

CC(=O)O[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CC(=O)OC(CC(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural and functional attributes of (2S)-2-acetyloxybutanedioic acid with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
Butanedioic acid, (acetyloxy)-, (2S)- C₆H₈O₆ 176.12* Carboxylic acid, acetyloxy ester Chiral center at C2; ester group enhances lipophilicity
Succinic acid (Butanedioic acid) C₄H₆O₄ 118.09 Carboxylic acids Parent compound; high water solubility; used in food and pharmaceuticals
L-Malic acid ((2S)-2-hydroxybutanedioic acid) C₄H₆O₅ 134.09 Carboxylic acid, hydroxyl Naturally occurring in fruits; tart flavor; used as a food additive
Chicoric acid C₂₂H₁₈O₁₂ 474.37 Caffeoyl esters, carboxylic acids Antioxidant properties; found in plants like echinacea
(2S)-2-Isopropyl-3-oxosuccinate C₇H₈O₅²⁻ 172.13 (ion form) Oxo, carboxylic acid Branched alkyl group; involved in microbial metabolic pathways

Note: Molecular weight calculated based on succinic acid (C₄H₆O₄) + acetyloxy group (C₂H₃O₂).

Functional Group Impact

  • Acetyloxy vs. Hydroxyl (Malic Acid): The acetyloxy group in the target compound replaces the hydroxyl group in malic acid.
  • Ester vs. Carboxylic Acid (Succinic Acid) : The ester group may lower acidity (higher pKa) relative to succinic acid’s two carboxylic acid groups, altering reactivity in biological systems .

Physicochemical Properties

  • Solubility : The acetyloxy group likely reduces water solubility compared to succinic acid (which is highly soluble in water) but improves solubility in organic solvents like ethyl acetate (similar to the bis-acetyloxy derivative in ) .
  • Thermal Stability : Esters generally decompose at lower temperatures than carboxylic acids. The target compound may have a lower melting point than succinic acid (m.p. 185°C) .

Research Findings and Data Gaps

  • Analytical Data : Purity and NMR data for the acetyloxy derivative are absent in the evidence, though chicoric acid’s ≥98% purity () highlights the importance of rigorous characterization for such compounds .

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